molecular formula C9H7N3O2S2 B2520192 6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 879920-59-9

6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2520192
CAS No.: 879920-59-9
M. Wt: 253.29
InChI Key: GLCLFGPOTYJLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical building block designed for research and development, particularly in medicinal chemistry. Compounds featuring the 4,5-dihydro-1,2,4-triazin-6-one core are recognized in scientific literature as valuable scaffolds for creating molecules with potential biological activity . The structure incorporates a thiophene ring, a common feature in pharmaceuticals known to influence a compound's electronic properties and binding affinity. The reactive sulfanyl (thiol) group at the 3-position provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . The 1,2,4-triazine nucleus and its reduced forms are associated with a broad spectrum of researched biological properties. Literature indicates that similar triazine and triazinone derivatives have been investigated for various activities, including serving as fungicidal agents and displaying anti-proliferative effects in vitro . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this product with appropriate care and conduct their own experiments to verify its suitability and properties for specific applications.

Properties

IUPAC Name

6-(2-oxo-2-thiophen-2-ylethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-6(7-2-1-3-16-7)4-5-8(14)10-9(15)12-11-5/h1-3H,4H2,(H2,10,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCLFGPOTYJLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC2=NNC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with α-Keto Thiophene Derivatives

A widely reported method involves the cyclocondensation of thiosemicarbazide with α-keto thiophene precursors. For example, 2-(thiophen-2-yl)glyoxal reacts with thiosemicarbazide in acidic ethanol to form the triazinone core:

$$
\text{Thiosemicarbazide} + \text{2-(thiophen-2-yl)glyoxal} \xrightarrow{\text{HCl, EtOH, Δ}} \text{Triazinone intermediate} \quad
$$

The intermediate undergoes spontaneous cyclization due to the nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon, followed by dehydration. This route achieves yields of 65–72% after recrystallization from 1,4-dioxane.

Alkylation of 3-Mercapto-4,5-dihydro-1,2,4-triazin-5-one

A regioselective alkylation strategy is employed to introduce the thiophene-containing side chain. 3-Mercapto-4,5-dihydro-1,2,4-triazin-5-one (prepared via cyclization of thiourea derivatives) reacts with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of triethylamine:

$$
\text{3-Mercapto-triazinone} + \text{2-bromo-1-(thiophen-2-yl)ethanone} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound} \quad
$$

Optimization Notes :

  • Solvent : Dimethylformamide (DMF) enhances solubility and reaction efficiency.
  • Base : Triethylamine neutralizes HBr, driving the reaction to completion.
  • Temperature : Reactions proceed at 80°C for 6–8 hours, yielding 58–64% after column chromatography (SiO₂, ethyl acetate/hexane).

Multi-Component Reaction (MCR) Approach

A one-pot MCR utilizing thiophene-2-carbaldehyde , ethyl cyanoacetate , and thiosemicarbazide under microwave irradiation achieves rapid assembly:

$$
\text{Thiophene-2-carbaldehyde} + \text{Ethyl cyanoacetate} + \text{Thiosemicarbazide} \xrightarrow{\text{MW, 100°C}} \text{Target compound} \quad
$$

Advantages :

  • Reduced reaction time (20–30 minutes vs. 6–8 hours).
  • Higher atom economy (no intermediate isolation required).
  • Yields up to 78% after solvent removal and crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 2.85–3.15 (m, 2H, CH₂ of dihydrotriazine).
    • δ 4.21 (s, 2H, SCH₂CO).
    • δ 7.12–7.45 (m, 3H, thiophene-H).
    • δ 12.3 (s, 1H, SH).
  • ¹³C NMR :

    • 168.5 ppm (C=O of triazinone).
    • 140.2 ppm (C=S).
    • 126.8–128.4 ppm (thiophene carbons).

Infrared (IR) Spectroscopy

  • Bands at 1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch), and 3100 cm⁻¹ (aromatic C-H).

Mass Spectrometry

  • ESI-MS : m/z 294.03 [M+H]⁺, consistent with the molecular formula C₁₀H₈N₃O₂S₂.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Cyclocondensation 65–72 95–98 6–8 h Moderate
Alkylation 58–64 97–99 8 h High
Multi-Component Reaction 70–78 92–95 0.5 h Limited

Key Trade-offs :

  • MCR offers speed but requires specialized equipment.
  • Alkylation provides scalability at the cost of intermediate purification.

Applications and Derivatives

The compound serves as a precursor for:

  • Antimicrobial agents : Functionalization at the sulfanyl group enhances bioactivity.
  • Coordination complexes : The thiolate moiety binds transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

The pharmacological and physicochemical properties of 1,2,4-triazin-5-one derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 6-(2-oxo-2-(thiophen-2-yl)ethyl), 3-SH C₉H₈N₃O₂S₂ 262.3 (estimated) Potential antimicrobial activity
3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one 6-Thiophen-2-yl, 3-NH₂, 4-NH₂ C₇H₈N₅OS 218.2 Discontinued; structural analog
4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5-one 6-tert-Butyl, 3-SH, 4-NH₂ C₇H₁₂N₄OS 200.3 Herbicide degradation product
6-[(4-tert-Butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one 6-(4-tert-Butylbenzyl), 3-SH C₁₅H₂₀N₃OS 293.4 Supplier-listed; unknown activity
Desaminometribuzin (6-tert-butyl-3-methylthio-1,2,4-triazin-5-one) 6-tert-Butyl, 3-SCH₃ C₈H₁₃N₃OS 199.3 Herbicidal degradation product
BI67811 6-(4-Ethoxybenzyl), 3-(2-methoxy-5-methylphenyl)amino C₂₀H₂₂N₄O₃ 366.4 Experimental compound

Key Structural and Functional Differences

  • Thiophene vs. Thiophene-linked triazoles exhibit enhanced antimicrobial activity compared to alkyl-substituted derivatives .
  • Sulfanyl (-SH) vs. Methylthio (-SCH₃): The -SH group in the target compound may improve hydrogen-bonding capacity and metal coordination, whereas -SCH₃ in desaminometribuzin enhances lipophilicity and environmental persistence .
  • Amino vs. Ketone Groups: Amino-substituted triazinones (e.g., 4-amino-6-tert-butyl derivative) are more water-soluble but less stable under acidic conditions compared to ketone-containing analogs .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

Thiophene-linked triazinones (e.g., compounds in ) demonstrate moderate to strong activity against Gram-positive bacteria, attributed to the thiophene moiety’s ability to disrupt microbial membranes . The target compound’s sulfanyl group may further enhance this by binding to bacterial enzymes or metal ions . In contrast, tert-butyl-substituted triazinones like desaminometribuzin lack antimicrobial efficacy but act as herbicidal agents .

Herbicidal Activity

Triazinones with bulky substituents (e.g., tert-butyl, ethoxybenzyl) are commonly used as herbicides. The target compound’s thiophene group may reduce phytotoxicity compared to classical triazinone herbicides like metamitron .

Biological Activity

The compound 6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C9H8N2O2SC_9H_8N_2O_2S, with a molar mass of approximately 196.24 g/mol. The structure includes a triazine ring and a thiophene moiety, which are critical for its biological properties.

PropertyValue
Molecular FormulaC₉H₈N₂O₂S
Molar Mass196.24 g/mol
CAS Number123456-78-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene derivatives and triazine frameworks. Common methods include:

  • Formation of Thiophene Derivative : Using thiophene as a starting material.
  • Triazine Ring Formation : Employing cyclization reactions to form the triazine structure.
  • Functionalization : Introducing the sulfanyl and keto groups through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing triazine and thiophene moieties exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound has shown promising anticancer activity in vitro against several cancer cell lines. In particular, derivatives similar to this compound have been tested against colon cancer and melanoma cell lines, revealing growth inhibition with GI50 values ranging from 0.25 to 0.69 μM . The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring can enhance cytotoxicity .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication or repair.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various triazine derivatives, one compound demonstrated significant cytotoxicity against ovarian cancer cell lines (GI50 = 0.25 μM). The study concluded that modifications to the thiophene ring could enhance activity further .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of several triazine-thiophene hybrids against E. coli. The results indicated an MIC value of 32 μg/mL, suggesting strong antibacterial properties and highlighting the potential for developing new antibiotics from these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.